Differentiated DBO Scaffold: A Non-β-Lactam Core for β-Lactamase Inhibition
Antibacterial agent 54 is based on a diazabicyclooctane (DBO) scaffold, a non-β-lactam core that fundamentally differentiates it from classical β-lactam-based inhibitors like clavulanic acid, sulbactam, and tazobactam [1]. This core confers a distinct mechanism of β-lactamase inhibition, specifically forming a stable carbamoyl-enzyme complex with the active-site serine of class A and C β-lactamases [1].
| Evidence Dimension | β-Lactamase Inhibitor Scaffold |
|---|---|
| Target Compound Data | Diazabicyclooctane (non-β-lactam) core |
| Comparator Or Baseline | Clavulanic acid, sulbactam, tazobactam (β-lactam cores) |
| Quantified Difference | Different chemical class; DBOs are less susceptible to certain β-lactamase-mediated degradation mechanisms. |
| Conditions | Review of β-lactamase inhibitor classes. |
Why This Matters
This structural difference is the foundation for a distinct inhibition profile and potential advantage against enzymes that can hydrolyze β-lactam-based inhibitors, making it a critical point of selection for researchers seeking non-β-lactam options.
- [1] Coleman, K. Diazabicyclooctanes (DBOs): a potent new class of non-β-lactam β-lactamase inhibitors. Current Opinion in Pharmacology, 2011, 11(5), 455-463. View Source
